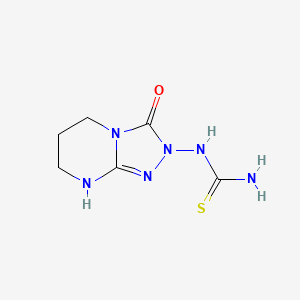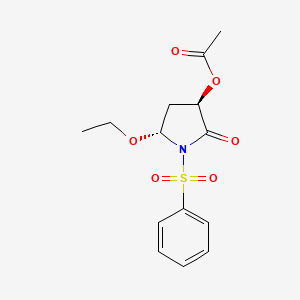
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
One common synthetic route includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . The reaction conditions often involve the use of oxygen as the terminal oxidant in a DMSO solvent under an oxygen atmosphere . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indazole derivatives .
Applications De Recherche Scientifique
4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2H-Indazol-2-yl)-beta-methyl-phenethyl alcohol include other indazole derivatives such as:
2-Phenyl-2H-indazole: Known for its antimicrobial activity.
2-Alkenyl-2H-indazole: Noted for its fluorescence properties.
2,3-Diphenyl-2H-indazole: Exhibits both antimicrobial and anti-inflammatory activities.
What sets this compound apart is its unique combination of the indazole ring with the beta-methyl-phenethyl alcohol moiety, which may confer distinct biological activities and applications .
Propriétés
Numéro CAS |
81265-79-4 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-(4-indazol-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C16H16N2O/c1-12(11-19)13-6-8-15(9-7-13)18-10-14-4-2-3-5-16(14)17-18/h2-10,12,19H,11H2,1H3 |
Clé InChI |
DRCJVHCLTYEWDV-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



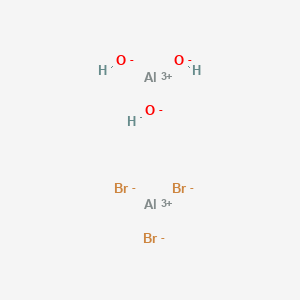
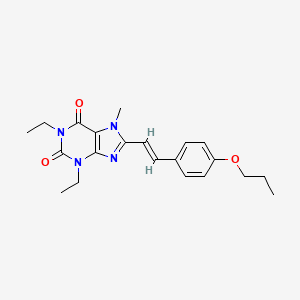


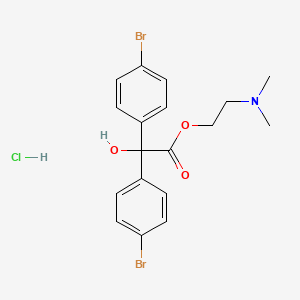
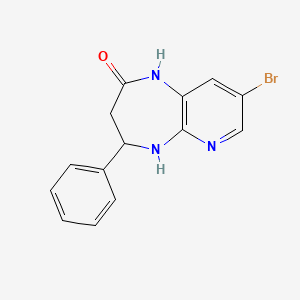

![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

